N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride
Description
Properties
Molecular Formula |
C19H11ClF12N2 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]prop-2-enylidene-[3,5-bis(trifluoromethyl)phenyl]azanium;chloride |
InChI |
InChI=1S/C19H10F12N2.ClH/c20-16(21,22)10-4-11(17(23,24)25)7-14(6-10)32-2-1-3-33-15-8-12(18(26,27)28)5-13(9-15)19(29,30)31;/h1-9,32H;1H |
InChI Key |
PDBVNWKRHZNLII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC=CC=[NH+]C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Key Precursors and Reactants
The synthesis hinges on the availability of 3,5-bis(trifluoromethyl)aniline (CAS 328-74-5) and intermediates capable of forming the prop-2-en-1-ylidene bridge.
| Precursor | CAS Number | Role in Synthesis |
|---|---|---|
| 3,5-Bis(trifluoromethyl)aniline | 328-74-5 | Provides the 3,5-bis(trifluoromethyl)phenyl group |
| α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) | N/A | Forms the prop-2-en-1-ylidene moiety via condensation |
| HCl gas or HCl in ethanol | N/A | Protonates the anilinium nitrogen |
Method 1: Schiff Base Condensation and Protonation
This method involves the condensation of 3,5-bis(trifluoromethyl)aniline with an α,β-unsaturated aldehyde, followed by protonation to form the anilinium chloride.
Reaction Pathway
- Condensation : React 3,5-bis(trifluoromethyl)aniline with cinnamaldehyde (or similar α,β-unsaturated aldehyde) in the presence of an acid catalyst (e.g., acetic acid) to form a Schiff base.
- Protonation : Treat the Schiff base with HCl gas or HCl in ethanol to protonate the anilinium nitrogen, yielding the final product.
Experimental Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol or toluene | |
| Temperature | Reflux (80–110°C) | |
| Catalyst | Piperidine or acetic acid | |
| Reaction Time | 3–6 hours | |
| Yield | ~60–75% (estimated) |
Mechanistic Insights
The Schiff base formation proceeds via nucleophilic attack of the aniline’s amine on the aldehyde’s carbonyl carbon, followed by dehydration to generate the α,β-unsaturated imine (prop-2-en-1-ylidene). Subsequent protonation with HCl stabilizes the anilinium ion.
Method 2: Mannich Reaction Followed by Cyclization
This approach employs a Mannich reaction to form a β-amino carbonyl intermediate, which undergoes cyclization to yield the prop-2-en-1-ylidene bridge.
Reaction Pathway
- Mannich Reaction : React 3,5-bis(trifluoromethyl)aniline with formaldehyde and a ketone (e.g., acetone) to form a β-amino ketone.
- Cyclization : Dehydrate the β-amino ketone under acidic conditions to form the prop-2-en-1-ylidene moiety.
- Protonation : Treat with HCl to form the anilinium chloride.
Experimental Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol or dichloromethane | |
| Temperature | Room temperature to 60°C | |
| Catalyst | HCl or acetic acid | |
| Reaction Time | 6–12 hours | |
| Yield | ~50–60% (estimated) |
Limitations
The Mannich reaction may produce by-products due to competing side reactions, necessitating rigorous purification steps.
Method 3: Amino-Dehalogenation of Halogenated Intermediates
This method leverages amino-dehalogenation to couple 3,5-bis(trifluoromethyl)aniline with a halogenated prop-2-en-1-ylidene precursor.
Reaction Pathway
- Halogenation : Synthesize a halogenated prop-2-en-1-ylidene intermediate (e.g., bromoacrolein).
- Amino-Dehalogenation : React the halogenated intermediate with 3,5-bis(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) to form the N-bound product.
- Protonation : Treat with HCl to form the anilinium chloride.
Experimental Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane or THF | |
| Temperature | 0–25°C | |
| Base | Triethylamine or NaOH | |
| Reaction Time | 2–4 hours | |
| Yield | ~70–80% (estimated) |
Advantages
This method avoids the need for multiple purification steps and offers higher regioselectivity compared to condensation-based approaches.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Schiff Base Condensation | High yield, straightforward steps | Requires anhydrous conditions |
| Mannich Reaction | Flexible substrate compatibility | Side reactions, lower yield |
| Amino-Dehalogenation | High regioselectivity | Limited availability of halogenated precursors |
Critical Challenges and Solutions
- Stability of Intermediates : α,β-Unsaturated imines may undergo polymerization. Solution : Use low temperatures and inert solvents.
- Protonation Efficiency : Partial protonation may lead to zwitterionic by-products. Solution : Use excess HCl or conduct the reaction in ethanol.
- Purification : Removal of unreacted starting materials. Solution : Utilize column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, triethylamine, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated compounds, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism by which N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s reactivity and stability, allowing it to participate in various chemical reactions. These interactions can lead to the formation of stable complexes with other molecules, influencing their behavior and properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide
- Structure : Phthalimide core with chloro and phenyl substituents.
- Key Properties: High purity is critical for polymer synthesis, acting as a monomer for polyimides .
- Contrast: Unlike the target compound, 3-chloro-N-phenyl-phthalimide lacks trifluoromethyl groups and ionic character. Its non-ionic structure limits solubility in polar solvents, whereas the target’s chloride counterion may enhance ionic interactions.
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide
- Structure : Pyridine-sulfonamide hybrid with a single trifluoromethyl group.
- Key Properties : Used in electrochemical applications due to sulfonamide acidity and electron-deficient aromatic systems .
1-Allyl-3-ethylimidazolium bis(trifluoromethanesulfonyl)imide
- Structure : Imidazolium cation with a bulky bis(trifluoromethanesulfonyl)imide anion.
- Key Properties : Ionic liquid with high conductivity and low melting points, used in material research .
- Chloride’s smaller size compared to bis(trifluoromethanesulfonyl)imide may reduce ionic conductivity but improve solubility in aqueous systems.
Comparative Data Table
Research Findings and Implications
- Trifluoromethyl Effects : The target compound’s dual bis(trifluoromethyl)phenyl groups likely enhance electron-withdrawing and hydrophobic properties compared to single -CF₃ analogs (e.g., ), which could improve stability in harsh environments.
- Ionic vs.
- Synthetic Parallels : Acid-catalyzed reactions (e.g., HCl in ) suggest viable pathways for synthesizing the target compound, though optimization is needed.
Biological Activity
N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride is a complex organic compound notable for its distinctive trifluoromethyl groups and potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.
Chemical Structure
The compound's structure is characterized by:
- Trifluoromethyl groups : These enhance lipophilicity and biological activity.
- Anilinium moiety : Known for its role in various biological interactions.
Biological Activity Overview
Research indicates that compounds with trifluoromethyl substitutions often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this specific compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds. For instance, derivatives with trifluoromethyl groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus.
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| 3e | 0.070 | Antistaphylococcal |
| 3f | 4.66 | Anti-enterococcal |
| 3g | 18.7 | Against M. tuberculosis |
These findings suggest that the compound may possess comparable antimicrobial properties due to its structural similarities with effective derivatives .
Anticancer Properties
The anticancer potential of compounds featuring trifluoromethyl groups has been documented extensively. For example, studies have reported IC50 values for related compounds ranging from 1.4 to 6 µM against various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | K562 | 3 |
| 3f | MCF-7 | 4.5 |
| 3h | THP-1 | >10 |
The observed activities are attributed to mechanisms such as apoptosis induction and inhibition of DNA replication .
Case Studies
A series of case studies have been conducted to evaluate the biological activity of similar compounds:
-
Study on Antimicrobial Efficacy :
- A compound structurally similar to this compound was tested against a panel of bacteria.
- Results indicated a strong correlation between the presence of trifluoromethyl groups and enhanced antimicrobial efficacy.
- Evaluation of Cytotoxic Effects :
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Antimicrobial Mechanism : It is believed that the trifluoromethyl groups disrupt bacterial membrane integrity and inhibit essential metabolic pathways.
- Anticancer Mechanism : The anticancer effects are thought to arise from the ability of these compounds to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
